molecular formula C10H10BrClFNO2 B2871169 tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate CAS No. 1589481-91-3

tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate

Cat. No.: B2871169
CAS No.: 1589481-91-3
M. Wt: 310.55
InChI Key: GWNNGGYLNPQDEO-UHFFFAOYSA-N
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Description

tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a tert-butyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinic acid derivatives followed by esterification.

    Halogenation: The isonicotinic acid derivative is subjected to halogenation using reagents such as bromine, chlorine, and fluorine sources under controlled conditions to introduce the halogen atoms at specific positions on the pyridine ring.

    Esterification: The halogenated intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Biological Probes: It can be used to develop probes for studying biological processes.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agrochemicals: It may be used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzonitrile
  • tert-Butyl bromoacetate
  • 2-Chloro-3-fluoropyridine

Comparison: tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate is unique due to the combination of bromine, chlorine, and fluorine atoms on the pyridine ring along with the tert-butyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFNO2/c1-10(2,3)16-9(15)6-5(11)4-14-8(12)7(6)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNNGGYLNPQDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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